molecular formula C12H24O8 B3328799 2-[2-[2-[2-[2-(2-Hydroxyethyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanoic Acid CAS No. 52026-48-9

2-[2-[2-[2-[2-(2-Hydroxyethyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanoic Acid

Cat. No. B3328799
CAS RN: 52026-48-9
M. Wt: 296.31 g/mol
InChI Key: SXGGZTBEWZFLBZ-UHFFFAOYSA-N
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Description

“2-[2-[2-[2-[2-(2-Hydroxyethyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanoic Acid” is a complex organic compound. It’s also known as Octaethylene glycol . The molecular formula is C16H34O9 and the molecular weight is 370.4358 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ether and hydroxyl groups. The IUPAC Standard InChI is InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its structure. It has a high molecular weight (370.4358) and contains multiple ether and hydroxyl groups .

Scientific Research Applications

Supramolecular Liquid-Crystalline Networks

Research demonstrates the use of multifunctional hydrogen-bond donor and acceptor molecules for creating supramolecular liquid-crystalline networks. One study involved synthesizing two tricarboxylic acids for use as trifunctional hydrogen-bond donors in these networks. The self-assembly of these compounds resulted in the formation of liquid-crystalline network structures, showcasing their potential in material science applications (Kihara, Kato, Uryu, & Fréchet, 1996).

Selective Metal Ion Extraction

Another study focused on the synthesis of compounds with pseudo-18-crown-6 frameworks for selective lead(II) extraction. The research explored the extraction efficiency of these compounds for Pb(II) and Cu(II) from aqueous solutions, highlighting their potential in environmental and analytical chemistry (Hayashita, Sawano, Higuchi, Indo, Hiratani, Zhang, & Bartsch, 1999).

Ionophore Synthesis and Selectivity

The synthesis of carboxylic ionophores and their selectivity for potassium over sodium ions was another area of research. The study involved creating derivatives of ω-hydroxy carboxylic ionophores and examining their structure and ion selectivity, providing insights into the development of selective ion transporters (Chikaraishi-Kasuga, Onoue, Osawa, Nakahama, Ohashi, & Yamaguchi, 1997).

Corrosion Inhibition in Carbon Steel

Research into the use of certain cationic surfactants as corrosion inhibitors for carbon steel in hydrochloric acid solution has been conducted. These surfactants, including compounds related to the specified chemical, showed effectiveness in reducing corrosion rates, suggesting their potential in industrial applications (Aiad, Riya, Tawfik, & Abousehly, 2016).

Mechanism of Action

The mechanism of action is not available as this compound doesn’t appear to be a known active pharmaceutical ingredient .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O8/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h13H,1-11H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGGZTBEWZFLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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